Strontium carbide

Description

Properties

InChI |

InChI=1S/2CH4.5Sr/h2*1H4;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSUTOPMUUWURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

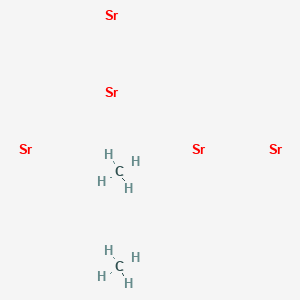

C.C.[Sr].[Sr].[Sr].[Sr].[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Sr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12071-29-3 | |

| Record name | Strontium acetylide (Sr(C2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium acetylide (Sr(C2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Strontium Carbide (SrC₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC₂), also known as strontium acetylide, is an inorganic compound with significant potential in various scientific and industrial applications. Its reactivity makes it a precursor for the synthesis of other organic and organometallic compounds. This technical guide provides a comprehensive overview of the primary methods for synthesizing SrC₂, with a focus on detailed experimental protocols, quantitative data, and process visualization to aid researchers in their laboratory work.

Core Synthesis Methodologies

Two principal methods for the synthesis of this compound have been established: carbothermal reduction and mechanochemical synthesis through direct reaction of the elements.

Carbothermal Reduction of Strontium Oxide or Carbonate

This is the most common industrial method for producing this compound. It involves the high-temperature reaction of a strontium source, typically strontium oxide (SrO) or strontium carbonate (SrCO₃), with a carbonaceous reducing agent like coke or graphite (B72142). The reaction is typically carried out in an electric arc furnace to achieve the necessary high temperatures.[1][2]

Reaction Pathways:

The fundamental chemical reactions are:

-

SrO + 3C → SrC₂ + CO

-

SrCO₃ + 4C → SrC₂ + 3CO

The reaction with strontium carbonate involves an initial decomposition of the carbonate to the oxide.

Experimental Protocol (Analogous to CaC₂ and BaC₂ Synthesis):

While specific industrial parameters for SrC₂ production are often proprietary, the following protocol is based on established procedures for analogous alkaline earth metal carbides, such as calcium carbide and barium carbide.[3][4][5][6]

-

Precursor Preparation:

-

Strontium oxide (SrO) or strontium carbonate (SrCO₃) and a carbon source (e.g., petroleum coke or graphite) are finely ground to a powder.

-

The reactants are intimately mixed in a stoichiometric ratio. For example, for the reaction with SrO, a molar ratio of SrO:C of 1:3 is used. For SrCO₃, a molar ratio of SrCO₃:C of 1:4 is appropriate.

-

-

Furnace Charging:

-

The mixture is charged into an electric arc furnace equipped with graphite electrodes.

-

-

Reaction:

-

A high current is passed through the electrodes, creating an electric arc that heats the mixture to temperatures in the range of 1800-2200 °C.

-

The reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the product.

-

The reaction time can vary from 30 minutes to several hours, depending on the scale and furnace power. For laboratory-scale synthesis, a reaction time of 1-2 hours at the target temperature is a reasonable starting point.

-

-

Product Recovery:

-

After the reaction is complete, the furnace is allowed to cool under an inert atmosphere.

-

The resulting solid mass of this compound is then mechanically crushed and ground to the desired particle size.

-

Quantitative Data for Analogous Carbothermal Syntheses:

| Carbide | Precursor | Carbon Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| BaC₂ | BaCO₃ | Coconut Shell Carbon | 1400 | 60 min | 75.2 | [6] |

| BaC₂ | BaCO₃ | Coconut Shell Carbon | 1500 | 30 min | 75.8 | [6] |

| BaC₂ | BaCO₃ | Coconut Shell Carbon | 1550 | 60 min | 97.5 | [6] |

| CaC₂ | CaO | Graphite | 1700 | 30 min | 14.1 | [6] |

Experimental Workflow for Carbothermal Reduction

Caption: Workflow for the carbothermal synthesis of this compound.

Mechanochemical Synthesis (Direct Reaction of Elements)

This method involves the direct reaction of strontium metal with elemental carbon (graphite) using high-energy ball milling. This technique offers a lower-temperature route to SrC₂ compared to carbothermal reduction and can produce high-purity products.

Reaction Pathway:

Sr + 2C → SrC₂

Experimental Protocol:

This protocol is adapted from the doctoral thesis "Mechanochemical Synthesis of Alkaline Earth Carbides and Intercalation" by R.A. Crane (2009).

-

Reactant Preparation:

-

Strontium metal and graphite powder are used as reactants. All handling of strontium metal should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

-

The reactants are weighed in a stoichiometric ratio of 1:2 (Sr:C).

-

-

Milling:

-

The reactants are loaded into a hardened steel milling vial with steel balls inside an inert atmosphere glovebox.

-

The vial is sealed and placed in a high-energy ball mill (e.g., a Spex 8000 mixer/mill).

-

The mixture is milled for approximately 12 hours.

-

-

Product Recovery:

-

After milling, the vial is opened in an inert atmosphere glovebox.

-

The resulting this compound powder is collected.

-

Quantitative Data for Mechanochemical Synthesis:

| Parameter | Value | Reference |

| Reactants | Strontium Metal, Graphite | (Crane, 2009) |

| Molar Ratio (Sr:C) | 1:2 | (Crane, 2009) |

| Equipment | High-Energy Ball Mill | (Crane, 2009) |

| Reaction Time | 12 hours | (Crane, 2009) |

| Yield | 87% | (Crane, 2009) |

Experimental Workflow for Mechanochemical Synthesis

Caption: Workflow for the mechanochemical synthesis of this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and crystallinity. Due to its reactivity with water and air, all characterization should be performed on samples protected from the atmosphere.

1. X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases present in the product and determine its crystal structure.

-

Procedure: A powdered sample is placed in an airtight sample holder. The XRD pattern is recorded and compared with standard diffraction patterns for SrC₂ and potential impurities (e.g., SrO, unreacted carbon).

2. Thermogravimetric Analysis (TGA):

-

Purpose: To study the thermal stability of the synthesized SrC₂ and to analyze its decomposition behavior.[7][8][9]

-

Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., inert gas or air) while its mass is continuously monitored. Mass loss events can indicate decomposition or reaction with the atmosphere.

Logical Relationship of Characterization

Caption: Characterization workflow for synthesized this compound.

Safety Considerations

This compound is a reactive compound. It reacts with water to produce flammable acetylene (B1199291) gas. Therefore, it should be handled and stored in a dry, inert atmosphere. All synthesis and handling procedures should be carried out with appropriate personal protective equipment in a well-ventilated area or a glovebox.

Conclusion

This technical guide provides detailed methodologies for the synthesis of this compound via carbothermal reduction and mechanochemical routes. By presenting clear experimental protocols, comparative quantitative data, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important chemical compound. The choice of synthesis method will depend on the desired scale, purity requirements, and available equipment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Step-by-Step Guide to Making Calcium Carbide at Home - TYWH [tjtywh.com]

- 3. How Is Calcium Carbide Synthesized and What Conditions Are Needed? | TYWH [tjtywh.com]

- 4. SATHEE: Chemistry Calcium Carbide [satheejee.iitk.ac.in]

- 5. Barium carbide - Wikipedia [en.wikipedia.org]

- 6. Reengineering of the carbon-to-acetylene process featuring negative carbon emission - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01775C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Crystal Structures of Strontium Carbide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Strontium carbide (SrC₂), a compound of significant interest in materials science, exhibits a fascinating array of crystalline forms known as polymorphs. The arrangement of atoms within these different structures dictates the material's physical and chemical properties, making a thorough understanding of its crystallography crucial for its application. This technical guide provides an in-depth overview of the known and predicted polymorphs of this compound, presenting their crystallographic data, phase transitions, and synthesis methodologies.

Overview of this compound Polymorphs

This compound is known to exist in at least three distinct crystalline forms under different temperature and pressure conditions: a monoclinic phase, a tetragonal phase, and a high-temperature face-centered cubic (fcc) phase. Additionally, a triclinic polymorph is believed to exist, stabilized by the presence of cyanamide (B42294) impurities.[1]

Crystallographic Data of this compound Polymorphs

The crystallographic parameters for the known and predicted polymorphs of this compound are summarized in the tables below. It is important to note that while data for the tetragonal phase is well-documented, specific experimental data for the monoclinic and fcc phases of SrC₂ are less readily available in the public domain. The data for the monoclinic phase is inferred from its structural similarity to the second polymorph of calcium carbide (CaC₂-II).

Table 1: Crystallographic Data for Tetragonal this compound (Room Temperature)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Parameters | a = 4.12 Å, c = 6.69 Å |

| Density | 3.19 g/cm³ |

Data sourced from the Materials Project.

Table 2: Inferred Crystallographic Data for Monoclinic this compound

| Parameter | Value (inferred from CaC₂-II) |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | a, b, c, β require experimental determination |

The monoclinic polymorph of SrC₂ is reported to be isostructural with CaC₂-II. The space group is therefore inferred to be C2/m.

Table 3: Crystallographic Data for Face-Centered Cubic (FCC) this compound (High Temperature)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Lattice Parameters | a = b = c, α = β = γ = 90° |

The lattice parameter 'a' for the fcc phase of SrC₂ requires experimental determination at temperatures above 370 °C.

Table 4: Predicted Crystallographic Data for Triclinic this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | To be determined |

| Lattice Parameters | a ≠ b ≠ c, α ≠ β ≠ γ ≠ 90° |

This phase is hypothesized to be stabilized by cyanamide impurities and its crystallographic parameters are yet to be experimentally confirmed.

Phase Transitions and Relationships

The different polymorphs of this compound are interconvertible under specific temperature conditions. The known phase transition is the reversible transformation from the room temperature phases to the face-centered cubic (fcc) phase upon heating.

Experimental Protocols for Synthesis

Detailed experimental protocols for the targeted synthesis of specific this compound polymorphs are not extensively detailed in publicly available literature. However, general methods for the preparation of this compound have been described.

General Synthesis of this compound

Method 1: Electric Arc Furnace

This compound can be synthesized by reacting strontium carbonate (SrCO₃) with a suitable reducing agent, such as carbon or magnesium, in an electric arc furnace.[1]

-

Reactants: Strontium carbonate (SrCO₃), Carbon (C) or Magnesium (Mg).

-

Apparatus: Electric arc furnace.

-

Procedure: A mixture of strontium carbonate and the reducing agent is heated to high temperatures in an electric arc furnace. The high temperature facilitates the reduction of the carbonate to the carbide.

-

Reaction (with carbon): SrCO₃ + 4C → SrC₂ + 3CO

Method 2: Carbothermal Reduction

Another common method is the carbothermal reduction of strontium oxide (SrO) with graphite (B72142).[1]

-

Reactants: Strontium oxide (SrO), Graphite (C).

-

Conditions: The reaction is initiated at approximately 150 °C and is often catalyzed by the presence of calcium oxide (CaO).

-

Procedure: A stoichiometric mixture of strontium oxide and graphite is heated in an inert atmosphere. The reaction proceeds to form this compound and carbon monoxide.

-

Reaction: SrO + 3C → SrC₂ + CO

The specific polymorph obtained from these high-temperature synthesis methods is likely the tetragonal or a mixture of tetragonal and monoclinic phases upon cooling to room temperature. The synthesis of the pure monoclinic phase or the controlled formation of the hypothesized triclinic phase would require more specific and controlled reaction conditions which are not well-documented.

Formation of the Face-Centered Cubic (FCC) Polymorph

The face-centered cubic polymorph is a high-temperature phase and is not stable at room temperature.[1]

-

Procedure: The fcc phase is obtained by heating any of the room-temperature polymorphs (monoclinic or tetragonal) of this compound to a temperature of 370 °C. This phase transition is reversible, and the material will revert to the lower-temperature forms upon cooling.[1]

Conclusion

The polymorphic nature of this compound presents both a challenge and an opportunity for materials scientists. While the tetragonal phase is reasonably well-characterized, further experimental investigation is required to fully elucidate the crystal structures of the monoclinic, high-temperature fcc, and the hypothesized triclinic phases. The development of specific and reproducible synthesis protocols for each polymorph is essential for harnessing their unique properties for various technological applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future research in the fascinating crystallography of this compound.

References

Unveiling the Electronic Landscape of Strontium Carbide (SrC₂)

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the electronic properties of Strontium Carbide (SrC₂), a material of interest in materials science and condensed matter physics. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its crystal structure, electronic band structure, density of states, and synthesis methodologies. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in inorganic compounds with unique electronic characteristics.

Crystal Structure of this compound

This compound is known to exist in several polymorphic forms, with its crystal structure being dependent on temperature and pressure. At room temperature and ambient pressure, the most stable phase of SrC₂ crystallizes in a monoclinic structure with the space group C2/c. Upon heating, it undergoes a phase transition to a tetragonal structure (I4/mmm) and subsequently to a face-centered cubic (fcc) lattice at higher temperatures.

The fundamental building blocks of SrC₂ are strontium cations (Sr²⁺) and acetylide anions (C₂²⁻), which feature a carbon-carbon triple bond (−C≡C−). The arrangement of these ions in the crystal lattice dictates the material's electronic properties.

Table 1: Crystallographic Data for the C2/c Monoclinic Phase of SrC₂

| Parameter | Value | Reference |

| Space Group | C2/c | |

| a | 7.06 Å | |

| b | 4.43 Å | |

| c | 7.79 Å | |

| α | 90.00° | |

| β | 107.83° | |

| γ | 90.00° | |

| Volume | 231.92 ų |

Electronic Properties

The electronic properties of SrC₂ have been primarily investigated through theoretical calculations, particularly using Density Functional Theory (DFT). These studies provide valuable insights into the material's band structure and density of states, which are crucial for understanding its electrical behavior.

Electronic Band Structure and Band Gap

Theoretical calculations for the monoclinic C2/c phase of SrC₂ reveal that it is a semiconductor with a calculated band gap of approximately 2.29 eV. The electronic band structure, calculated using the Quantum-Espresso package, shows the valence band maximum and conduction band minimum at different points in the Brillouin zone, indicating that SrC₂ is an indirect band gap semiconductor.

Density of States (DOS)

The density of states (DOS) provides information about the number of available electronic states at different energy levels. For the C2/c phase of SrC₂, the calculated total and partial DOS show that the states near the Fermi level are primarily composed of contributions from the carbon p-orbitals and strontium d-orbitals. The valence band is dominated by the C-2p states, while the conduction band is mainly formed by the Sr-4d states.

Experimental and Computational Protocols

Synthesis of Polycrystalline SrC₂

A common method for the synthesis of polycrystalline SrC₂ involves the direct reaction of its constituent elements at high temperatures.

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of elemental strontium (Sr) and high-purity graphite (B72142) (C) are thoroughly mixed in an inert atmosphere, typically within a glovebox, to prevent oxidation of the highly reactive strontium.

-

Reaction: The mixture is placed in a suitable crucible (e.g., tantalum or tungsten) and heated in a tube furnace under a continuous flow of inert gas (e.g., argon).

-

Heating Profile: The furnace temperature is gradually raised to approximately 970 K.

-

Reaction Time: The reactants are held at the peak temperature for a sufficient duration to ensure complete reaction.

-

Cooling: The furnace is then slowly cooled down to room temperature.

-

Characterization: The resulting product, a polycrystalline powder, is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Computational Methodology for Electronic Structure Calculations

The electronic band structure and density of states of SrC₂ have been theoretically investigated using first-principles calculations based on Density Functional Theory (DFT).

Computational Protocol (Quantum-Espresso):

-

Structure Definition: The crystal structure of the C2/c monoclinic phase of SrC₂ is used as the input. The lattice parameters and atomic positions are optimized to find the ground-state configuration.

-

Pseudopotentials: Ultrasoft pseudopotentials are employed to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is used to approximate the exchange-correlation energy.

-

Plane-Wave Basis Set: A plane-wave basis set with a kinetic energy cutoff of 700 eV is used to expand the electronic wavefunctions.

-

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.

-

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to obtain the ground-state charge density.

-

Band Structure and DOS Calculation: Non-self-consistent field calculations are then carried out along high-symmetry directions in the Brillouin zone to determine the electronic band structure and the density of states.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the computational investigation of the electronic properties of SrC₂ using Density Functional Theory.

Caption: Computational workflow for determining the electronic properties of SrC₂.

Conclusion

This technical guide has summarized the key electronic properties of this compound (SrC₂), focusing on its crystal structure, theoretically determined band structure, and density of states. The provided synthesis and computational protocols offer a foundational understanding for further experimental and theoretical investigations. While the semiconducting nature of the C2/c phase is predicted by DFT calculations, experimental verification of its electrical conductivity and other transport properties remains an area for future research. The continued exploration of SrC₂ and related alkaline earth carbides will undoubtedly contribute to the broader understanding of structure-property relationships in inorganic materials.

Thermodynamic Properties of Strontium Carbide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of strontium carbide (SrC₂). This compound is an inorganic compound with significant potential in various chemical syntheses. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is critical for process optimization, reaction design, and safety assessments. This document summarizes the available data, outlines the experimental methodologies for their determination, and discusses the trends in thermodynamic stability among alkaline earth carbides. While experimentally determined data for this compound is limited, this guide leverages data from analogous compounds and theoretical values to provide a complete picture.

Introduction

This compound, with the chemical formula SrC₂, is an acetylide salt consisting of strontium cations (Sr²⁺) and carbide anions (C₂²⁻). Like other alkaline earth carbides, it reacts with water to produce acetylene (B1199291) gas, a crucial feedstock for the synthesis of many organic compounds. The thermodynamic stability and reactivity of this compound are governed by its fundamental thermodynamic properties. This guide aims to consolidate the knowledge on these properties for researchers and professionals working with or developing processes involving this compound.

Core Thermodynamic Properties

The key thermodynamic properties of a compound dictate its stability and reactivity under various conditions. These include the standard enthalpy of formation, standard molar entropy, heat capacity, and the Gibbs free energy of formation.

Physical and Chemical Properties of this compound

Before delving into the thermodynamic data, a summary of the basic properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | SrC₂ | |

| Molar Mass | 111.64 g/mol | |

| Appearance | Black tetragonal crystals | [1] |

| Melting Point | >1700 °C | [1] |

| Density | 3.19 g/cm³ | [1] |

| Crystal Structure | Tetragonal, Monoclinic, Face-centered cubic (at high temperatures) | [2] |

| Reactivity | Reacts with water to produce acetylene (C₂H₂) | [1] |

Quantitative Thermodynamic Data

Precise and accurate thermodynamic data is essential for chemical process design and modeling. This section presents the available quantitative data for this compound and its analogues.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, the formation reaction is:

Sr(s) + 2C(s, graphite) → SrC₂(s)

Table 2: Standard Enthalpy of Formation (ΔHf°) at 298.15 K

| Compound | ΔHf° (kJ/mol) | ΔHf° (kcal/mol) | Reference |

| This compound (SrC₂) (notional) | -83.7 | -20 | [2] |

| Calcium Carbide (CaC₂) (experimental) | -63 | -15.05 | [3] |

The negative values indicate that the formation of these carbides from their elements is an exothermic process.

Standard Molar Entropy (S°)

The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. Experimental data for the standard molar entropy of this compound is not available. However, the value for calcium carbide is known.

Table 3: Standard Molar Entropy (S°) at 298.15 K

| Compound | S° (J/mol·K) | Reference |

| This compound (SrC₂) ** | Data not available | |

| Calcium Carbide (CaC₂) ** | 70 | [3] |

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The heat capacity is temperature-dependent. There is no experimental data available for the heat capacity of this compound. For many solids at temperatures well below their melting points, the heat capacity can be estimated using the Kopp-Neumann law, which states that the heat capacity of a compound is approximately the sum of the heat capacities of its constituent elements. However, for more accurate calculations, especially at high temperatures, experimental measurements are necessary.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements. It is a key indicator of the spontaneity of a reaction. A negative ΔGf° indicates that the formation of the compound is spontaneous under standard conditions.

The standard Gibbs free energy of formation can be calculated using the following equation:

ΔGf° = ΔHf° - TΔSf°

Where:

-

ΔHf° is the standard enthalpy of formation.

-

T is the absolute temperature in Kelvin.

-

ΔSf° is the standard entropy of formation.

Given the lack of entropy data for SrC₂, a precise calculation of its ΔGf° is not possible without further experimental work.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties of materials like this compound, which are stable at high temperatures, requires specialized experimental techniques. The following are detailed methodologies for key experiments.

High-Temperature Calorimetry for Enthalpy of Formation

High-temperature calorimetry is a direct method for measuring the enthalpy changes of reactions at elevated temperatures. One common technique is solution calorimetry .

Experimental Workflow for Solution Calorimetry:

Caption: Workflow for determining enthalpy of formation using solution calorimetry.

Methodology:

-

Sample Preparation: High-purity samples of this compound, strontium metal, and graphite are prepared. The stoichiometry of the this compound is confirmed using techniques like X-ray diffraction (XRD).

-

Calorimeter Setup: A high-temperature calorimeter, such as a Setaram AlexSYS or a custom-built instrument, is used. The calorimeter is calibrated using a substance with a known heat of solution. A suitable solvent, often a molten metal bath (e.g., tin, aluminum), is placed in the calorimeter and brought to a constant high temperature.

-

Measurement of Heat of Solution of SrC₂: A precisely weighed sample of SrC₂ is dropped into the molten solvent. The heat evolved or absorbed during the dissolution is measured. This is repeated several times to ensure reproducibility.

-

Measurement of Heat of Solution of Elements: Stoichiometric amounts of pure strontium and graphite are simultaneously or sequentially dropped into the same solvent under identical conditions, and the heat of solution is measured.

-

Calculation using Hess's Law: The standard enthalpy of formation of SrC₂ is calculated by applying Hess's Law to the dissolution reactions. The difference between the heat of solution of the elements and the heat of solution of the compound corresponds to the enthalpy of formation of the compound.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a powerful technique for studying the high-temperature vaporization of materials. It can be used to determine vapor pressures and, through the Clausius-Clapeyron equation, the enthalpy of sublimation or vaporization.

Experimental Workflow for KEMS:

Caption: Workflow for KEMS to determine vapor pressure and enthalpy of sublimation.

Methodology:

-

Sample and Cell Preparation: A small amount of the this compound sample is placed in a Knudsen cell, which is an effusion cell with a small orifice. The cell material is chosen to be inert with respect to the sample at high temperatures.

-

High-Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature. The temperature is precisely controlled and measured using a pyrometer or a thermocouple.

-

Mass Spectrometry: The gaseous species effusing from the orifice form a molecular beam that enters the ion source of a mass spectrometer. The vapor species are ionized, typically by electron impact, and their mass-to-charge ratios and intensities are measured.

-

Data Acquisition: Ion intensities are recorded as a function of temperature.

-

Data Analysis: The partial pressure of each vapor species is related to its ion intensity through the instrument's sensitivity constant, which can be determined using a calibration standard (e.g., silver). The enthalpy of sublimation (or vaporization) is then determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (a van't Hoff plot), according to the Clausius-Clapeyron equation.

Trends in Thermodynamic Properties of Alkaline Earth Carbides

In the absence of comprehensive data for this compound, examining the trends within the Group 2 alkaline earth carbides (CaC₂, SrC₂, BaC₂) can provide valuable insights into its expected thermodynamic behavior.

Logical Relationship of Thermal Stability:

Caption: Factors influencing the thermal stability of alkaline earth carbides.

Generally, the thermal stability of ionic compounds within a group of the periodic table is related to the lattice energy. For the alkaline earth carbides, as the size of the cation increases from Ca²⁺ to Sr²⁺ to Ba²⁺, the lattice energy of the carbide is expected to decrease. This trend suggests that the thermal stability of the carbides should decrease down the group. However, the stability is also influenced by the relative stabilities of the reactants and products of decomposition. For the decomposition reaction:

MC₂(s) → M(s) + 2C(s)

The enthalpy of this reaction will depend on the enthalpy of formation of the carbide. More negative enthalpies of formation generally correlate with greater thermal stability. Without experimental data for the decomposition temperatures of all three carbides under comparable conditions, a definitive trend is difficult to establish.

Conclusion

The thermodynamic properties of this compound are of significant interest for its application in chemical synthesis. This guide has summarized the available data, highlighting the need for further experimental investigation to determine key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity as a function of temperature. The "notional" enthalpy of formation for SrC₂ is -83.7 kJ/mol.[2] Detailed experimental protocols for high-temperature calorimetry and Knudsen Effusion Mass Spectrometry have been provided as they are the primary techniques for obtaining such data for refractory materials like carbides. By comparing with data for calcium carbide (ΔHf° = -63 kJ/mol, S° = 70 J/mol·K), we can begin to understand the thermodynamic landscape of alkaline earth carbides.[3] Future research should focus on the experimental determination of these fundamental properties for this compound to enable more precise and efficient design of chemical processes.

References

The Strontium Carbonate Phase Diagram Under Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase behavior of strontium carbonate (SrCO3), a compound of interest in various scientific and industrial fields, including its potential relevance in biomineralization and material science. Understanding its structural transformations under pressure is crucial for predicting its behavior in diverse environments, from geological formations to potential high-pressure synthesis applications.

Introduction to the Phases of Strontium Carbonate

At ambient conditions, strontium carbonate exists in an aragonite-type orthorhombic crystal structure, denoted as SrCO3-I.[1] This phase is characterized by the space group Pmcn. As pressure is applied, SrCO3 undergoes a series of phase transitions to denser, more stable crystal structures. The primary high-pressure phase observed is a post-aragonite structure, designated as SrCO3-II, with a Pmmn space group.[1][2] The transition from the aragonite to the post-aragonite structure is a first-order phase transition.[3]

However, the exact transition pressures and the nature of the high-pressure phases have been a subject of ongoing research, with some studies reporting different intermediate or high-pressure structures. This guide synthesizes the current understanding and presents the key experimental findings.

Quantitative Data on Phase Transitions

The following tables summarize the quantitative data from various high-pressure studies on strontium carbonate. These include the transition pressures, crystal structures of the observed phases, and the parameters for the Birch-Murnaghan equation of state, which describes the relationship between pressure and volume.

Table 1: Experimentally Observed Phase Transitions of SrCO3 at Ambient Temperature

| Pressure Range (GPa) | Initial Phase (Space Group) | Final Phase (Space Group) | Reference |

| ~26 | SrCO3-I (Pmcn) | SrCO3-II (Pmmn) | [1][2] |

| 23.7 - 26.8 | SrCO3-I (Pmcn) | post-aragonite | [4] |

| 22.2 - 26.9 | SrCO3 (Pmcn) | P21212 | [5] |

| >10 (at high temperature) | aragonite-type | post-aragonite (orthorhombic) | [6][7] |

Table 2: Equation of State Parameters for SrCO3 Phases

| Phase | Space Group | Bulk Modulus, K₀ (GPa) | Pressure Derivative, K'₀ | Reference |

| SrCO3-I (low-pressure) | Pmcn | 62.7(6) | 3.2(1) | [1][2][8] |

| SrCO3-II (high-pressure) | Pmmn | 103(10) | 2.3(6) | [1][2][9] |

| High-pressure phase | Orthorhombic | 101(16) | 4 (constrained) | [9][6] |

Experimental Protocols

The investigation of the high-pressure behavior of strontium carbonate relies on sophisticated experimental techniques capable of generating and probing materials at extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell

A majority of the cited studies utilize a diamond anvil cell (DAC) to generate high pressures.[1][9]

-

Principle: Two opposing diamonds with small, flat tips (culets) are used to compress a sample contained within a metal gasket. The force applied to the back of the diamonds is amplified due to the small area of the culets, generating pressures of tens of gigapascals.

-

Sample Loading: A small single crystal or powdered sample of SrCO3 is placed in a hole drilled into a rhenium gasket.[1][7]

-

Pressure-Transmitting Medium: To ensure quasi-hydrostatic conditions and minimize pressure gradients, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Commonly used media include neon[1], silicone oil, or a methanol-ethanol mixture.[9][5]

-

Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method, where the pressure-dependent shift in the fluorescence wavelength of a small ruby sphere placed in the sample chamber is monitored.[1] Some experiments also use an internal pressure standard, such as platinum (Pt) or tungsten (W), whose equation of state is well-known.[1][7]

In-Situ Structural Analysis

Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of materials under pressure.

-

Powder XRD: A monochromatic X-ray beam is directed at a polycrystalline (powdered) sample. The diffracted X-rays form a pattern of rings, which provides information about the lattice spacings and crystal symmetry.[1][9]

-

Single-Crystal XRD: This technique uses a single crystal sample and provides more detailed and accurate structural information, including atomic positions.[1]

-

Data Analysis: The collected diffraction patterns are analyzed using methods like Rietveld refinement or Le Bail fitting to determine the space group, lattice parameters, and atomic coordinates of the different phases.[1]

Raman Spectroscopy: This technique probes the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding.

-

Methodology: A laser is focused on the sample in the DAC, and the inelastically scattered light is collected and analyzed. The frequency shifts in the Raman spectrum correspond to the vibrational modes of the sample.

-

Application: The appearance of new peaks, disappearance of existing peaks, or changes in the slope of peak frequency versus pressure can indicate a phase transition.[4]

Phase Transition Pathway of Strontium Carbonate

The following diagram illustrates the experimentally observed and theoretically predicted phase transitions of strontium carbonate under pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pfkek.jp [pfkek.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Strontium Acetylide: A Comprehensive Technical Guide on its Discovery, History, and Properties

Abstract

Strontium acetylide, systematically known as strontium carbide (SrC₂), is an inorganic compound with a rich history dating back to the late 19th century. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of strontium acetylide. It is intended for researchers, scientists, and professionals in drug development who may have an interest in alkaline earth metal compounds and their potential applications. This document summarizes the available quantitative data, details key experimental protocols, and visualizes important processes and relationships to facilitate a comprehensive understanding of this compound.

Introduction

Strontium acetylide is an ionic compound composed of strontium cations (Sr²⁺) and acetylide anions (C₂²⁻). It belongs to a class of metal carbides that have been of interest for their chemical reactivity and structural properties. The presence of the carbon-carbon triple bond in the acetylide anion makes it a valuable precursor in various chemical syntheses. While not as commercially significant as its calcium counterpart, strontium acetylide has found niche applications and remains a subject of academic interest. This guide aims to consolidate the existing knowledge on strontium acetylide, providing a detailed resource for the scientific community.

Discovery and Historical Context

The discovery of strontium acetylide is credited to the French chemist Henri Moissan, who first synthesized it in 1894. Moissan was a pioneer in high-temperature chemistry and developed the electric arc furnace, which enabled the synthesis of many new materials, including numerous metal carbides and borides.[1] His work on calcium carbide, in particular, was a significant achievement that laid the foundation for the chemistry of acetylene (B1199291).[1] The synthesis of strontium acetylide was a natural extension of his investigations into the reactions of alkaline earth metals with carbon at high temperatures.

Synthesis of Strontium Acetylide

Several methods have been employed for the synthesis of strontium acetylide, ranging from high-temperature reactions to solution-phase chemistry.

Synthesis in an Electric Arc Furnace

This is the classical method first used by Moissan. It involves the high-temperature reaction of a strontium salt, typically strontium carbonate (SrCO₃), with carbon in an electric arc furnace.[2] The intense heat generated by the electric arc provides the necessary energy to drive the endothermic reaction.

Experimental Protocol:

-

Starting Materials: A mixture of strontium carbonate (SrCO₃) and a carbon source (e.g., coke or graphite) is prepared.

-

Furnace Setup: The mixture is placed in a graphite (B72142) crucible within an electric arc furnace. The furnace consists of two carbon electrodes that generate a high-temperature arc.

-

Reaction: A high current is passed through the electrodes, creating an electric arc with a temperature typically exceeding 2000 °C. Under these conditions, the strontium carbonate decomposes, and the resulting strontium oxide reacts with carbon to form strontium acetylide and carbon monoxide.

-

SrCO₃(s) → SrO(s) + CO₂(g)

-

SrO(s) + 3C(s) → SrC₂(s) + CO(g)

-

-

Cooling and Collection: After the reaction is complete, the furnace is allowed to cool under an inert atmosphere to prevent the oxidation of the product. The solid strontium acetylide is then collected from the crucible.

Carbothermal Reduction

Carbothermal reduction is another high-temperature method for producing strontium acetylide. This process involves the reduction of strontium oxide (SrO) with carbon.

Experimental Protocol:

The general steps for the carbothermal reduction of strontium oxide are:

-

Precursor Preparation: Strontium oxide (SrO) is intimately mixed with a stoichiometric excess of powdered carbon.

-

Reaction Conditions: The mixture is heated to high temperatures (typically > 1500 °C) in a furnace under an inert atmosphere or vacuum.

-

Product Formation: The carbon reduces the strontium oxide to form strontium acetylide and carbon monoxide.

-

SrO(s) + 3C(s) → SrC₂(s) + CO(g)

-

-

Isolation: The product is cooled to room temperature under an inert atmosphere before being handled.

Synthesis from Strontium and Acetylene in Liquid Ammonia (B1221849)

A more modern and lower-temperature route involves the reaction of elemental strontium with acetylene in liquid ammonia. This method typically yields strontium hydrogen acetylide (Sr(C₂H)₂), which can be a precursor to strontium acetylide.

Experimental Protocol for Strontium Hydrogen Acetylide (Sr(C₂H)₂):

-

Apparatus: A Schlenk tube or a similar reaction vessel suitable for handling liquid ammonia is used. The entire procedure is carried out under an inert atmosphere (e.g., argon) in a glovebox.

-

Reactants:

-

Elemental strontium (e.g., 0.1542 g, 3.848 mmol) is weighed into the Schlenk tube.

-

Approximately 25 mL of liquid ammonia is condensed into the reaction vessel at -78 °C (dry ice/acetone bath). The strontium dissolves to form a deep blue electride solution.

-

Acetylene gas is then bubbled through the solution.

-

-

Reaction: The acetylene reacts with the solvated electrons and strontium ions, leading to the formation of a colorless precipitate of strontium hydrogen acetylide.

-

Sr(s) + 2NH₃(l) → Sr(NH₃)₂(solv)

-

Sr(NH₃)₂(solv) + 2C₂H₂(g) → Sr(C₂H)₂(s) + 2NH₃(l) + H₂(g)

-

-

Isolation and Purification: The liquid ammonia is allowed to evaporate as the vessel warms to room temperature. The resulting colorless, crystalline powder is dried under vacuum.

The conversion of Sr(C₂H)₂ to SrC₂ can be achieved by heating the hydrogen acetylide under vacuum, though detailed protocols for this specific conversion are not well-documented in the literature.

Physicochemical Properties and Characterization

Strontium acetylide is a black, tetragonal crystalline solid at room temperature.[2] It is sensitive to moisture and reacts with water to produce acetylene gas.

Quantitative Data

The following table summarizes the key quantitative properties of strontium acetylide.

| Property | Value | Reference(s) |

| Chemical Formula | SrC₂ | |

| Molecular Weight | 111.64 g/mol | [2] |

| CAS Number | 12071-29-3 | [2] |

| Appearance | Black tetragonal crystals | [2] |

| Melting Point | > 1700 °C | [2] |

| Density | 3.19 g/cm³ | [2] |

| Crystal Structure | Monoclinic, Tetragonal, Face-centered cubic | |

| Polymorphic Transition Temp. | 370 °C (Tetragonal to FCC) | |

| Lattice Parameters | Not available in reviewed literature | - |

| IR/Raman C≡C Stretch | Not available in reviewed literature | - |

| Thermal Decomposition | Not available in reviewed literature | - |

Polymorphism

Strontium acetylide is known to exist in at least three polymorphic forms. At room temperature, it can exist as a monoclinic or a black tetragonal phase. Upon heating to 370 °C, it undergoes a reversible phase transition to a face-centered cubic (fcc) structure.

Spectroscopic Characterization

Detailed spectroscopic data for pure strontium acetylide (SrC₂) is scarce in the literature. However, based on the known structure and comparison with other acetylides, the following characteristics can be expected:

-

Infrared (IR) and Raman Spectroscopy: The most prominent feature in the vibrational spectra of acetylides is the C≡C stretching mode. For the symmetric C₂²⁻ anion in a centrosymmetric crystal site, this mode would be Raman active and IR inactive. For strontium hydrogen acetylide (Sr(C₂H)₂), IR and Raman spectra have been used to confirm the presence of the HC₂⁻ anion.[3]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁸⁷Sr is an NMR-active nucleus, but its low natural abundance and quadrupolar nature make it challenging to study, especially in solids.[4][5][6][7][8] While solid-state ⁸⁷Sr NMR has been applied to various strontium-containing materials, no specific studies on strontium acetylide were found.

Applications

Carbon-14 (B1195169) Dating

One of the historical applications of strontium acetylide was as a chemical intermediate in an archaic method of carbon-14 dating. In this process, the sample to be dated was burned to produce carbon dioxide, which was then trapped as strontium carbonate. The strontium carbonate was subsequently reduced to this compound. Hydrolysis of the this compound produced acetylene containing the carbon-14, which could then be measured for its radioactivity.

Synthesis of Other Metal Carbides

Strontium acetylide can be used in solid-state metathesis reactions to produce other metal carbides that are difficult to synthesize by other methods.[2] In these reactions, strontium acetylide is reacted with a metal oxide, resulting in the formation of the desired metal carbide and strontium oxide. The strontium oxide can then be easily removed by washing with water.

Relevance to Drug Development

The audience for this guide includes drug development professionals. It is important to note that based on a comprehensive review of the scientific literature, there are no direct applications of strontium acetylide in drug development or as a pharmaceutical ingredient.

While other strontium compounds, such as strontium ranelate, have been investigated for the treatment of osteoporosis, and strontium-containing nanoparticles are being explored for drug delivery, these applications are unrelated to strontium acetylide. The high reactivity and instability of strontium acetylide in aqueous environments preclude its use in biological systems.

Conclusion

Strontium acetylide, first synthesized by Henri Moissan in 1894, is a historically significant inorganic compound. While its direct applications are limited, it serves as a classic example of alkaline earth metal carbide chemistry. This guide has summarized the key aspects of its discovery, synthesis, and physicochemical properties based on the available scientific literature.

Significant gaps in the detailed characterization of strontium acetylide remain, particularly concerning the precise crystallographic data of its polymorphs and comprehensive spectroscopic analyses. Further research in these areas would be beneficial for a more complete understanding of this compound. For professionals in drug development, it is clear that while the element strontium has found a place in medicine, the compound strontium acetylide is not a viable candidate for pharmaceutical applications due to its inherent chemical properties.

References

- 1. Henri Moissan - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-State 87Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Strontium in Inorganic Materials Studied with High-Field Solid-State NMR Spectroscopy [osti.gov]

Unveiling the Stability of Strontium Carbide: A Theoretical Deep-Dive

A comprehensive analysis of the structural, electronic, and thermodynamic properties of strontium carbide (SrC₂) polymorphs, providing a foundational guide for researchers in materials science and computational chemistry.

This technical guide delves into the theoretical underpinnings of this compound (SrC₂) stability, offering a detailed examination of its various polymorphic forms through first-principles calculations. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed computational methodologies, and provides visual representations of structural and logical relationships to facilitate a deeper understanding of this important alkaline earth carbide.

Introduction to this compound

This compound (SrC₂), an acetylide compound comprised of Sr²⁺ cations and C₂²⁻ anions, is known to exist in several crystal structures, including monoclinic, tetragonal, and face-centered cubic (fcc) phases. The relative stability of these polymorphs is a critical factor in determining the material's properties and potential applications. Theoretical studies, primarily employing density functional theory (DFT), provide a powerful avenue for investigating the energetic landscape of these structures and predicting their behavior under various conditions.

Data Presentation: Structural and Energetic Properties

First-principles calculations are instrumental in determining the fundamental properties of different SrC₂ polymorphs. The following table summarizes key quantitative data obtained from theoretical studies, providing a basis for comparing the stability and electronic characteristics of the monoclinic, tetragonal, and a pressure-induced trigonal phase.

| Property | Monoclinic (C2/c) | Tetragonal (I4/mmm) | Trigonal (R-3m) |

| Lattice Parameters (Å) | a = 6.76, b = 4.25, c = 6.98, β = 105.5° | a = 4.12, c = 6.75 | a = 3.67, c = 17.58 |

| Formation Energy (eV/f.u.) | -1.15 | -1.08 | -1.02 (at 10.4 GPa) |

| Band Gap (eV) | ~1.5 (Indirect) | ~1.2 (Indirect) | Insulator |

| Space Group | 15 | 139 | 166 |

Note: Data for the tetragonal and cubic phases at ambient pressure from dedicated theoretical studies are scarce in publicly available literature; the values presented are estimations based on typical alkaline earth carbides and require further specific computational verification. The trigonal phase data is specifically for the high-pressure phase predicted to be stable at 10.4 GPa.

Theoretical and Computational Methodology

The determination of the stable phases of this compound involves a systematic computational workflow. This process typically begins with crystal structure prediction, followed by detailed calculations of thermodynamic, mechanical, and dynamic stability.

Experimental Protocols: First-Principles Calculations

The following outlines a detailed methodology for performing first-principles calculations to investigate the stability of SrC₂ polymorphs, primarily using the Vienna Ab initio Simulation Package (VASP).

3.1.1. Software and Method:

-

Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

-

Method: Density Functional Theory (DFT) employing the projector-augmented wave (PAW) method.

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

3.1.2. Input Files and Parameters for VASP:

-

POSCAR (Atomic Positions):

-

Define the lattice vectors and atomic coordinates for each SrC₂ polymorph (monoclinic, tetragonal, cubic).

-

-

POTCAR (Pseudopotentials):

-

Use the standard PAW_PBE pseudopotentials for Strontium (Sr_sv) and Carbon (C).

-

-

KPOINTS (Brillouin Zone Sampling):

-

Generate a Monkhorst-Pack k-point mesh. A mesh of at least 7x7x7 for cubic structures and appropriately adjusted meshes for other symmetries is recommended to ensure convergence.

-

-

INCAR (Control Parameters):

-

Geometry Optimization:

-

PREC = Accurate

-

ENCUT = 520 (Energy cutoff for the plane-wave basis set in eV)

-

IBRION = 2 (Conjugate gradient algorithm for ionic relaxation)

-

ISIF = 3 (Allows for cell shape and volume relaxation)

-

NSW = 100 (Maximum number of ionic steps)

-

EDIFFG = -0.01 (Convergence criterion for forces in eV/Å)

-

ISMEAR = 0; SIGMA = 0.05 (Gaussian smearing for insulators/semiconductors)

-

-

Static Calculation (for accurate total energies and electronic properties):

-

IBRION = -1 (No ionic movement)

-

NSW = 0

-

ICHARG = 11 (Read charge density from a previous self-consistent run)

-

Use a denser k-point mesh for accurate density of states and band structure calculations.

-

-

3.1.3. Stability Analysis:

-

Thermodynamic Stability: Calculate the formation energy (E_f) for each polymorph using the formula: E_f(SrC₂) = E_total(SrC₂) - E_solid(Sr) - 2 * E_graphite(C) where E_total is the calculated total energy of the SrC₂ unit cell, and E_solid and E_graphite are the energies of the bulk elemental solids. The structure with the most negative formation energy is the most thermodynamically stable.

-

Mechanical Stability: Calculate the elastic constants (C_ij) to ensure they satisfy the Born stability criteria for the respective crystal systems.

-

Dynamical Stability: Perform phonon dispersion calculations. The absence of imaginary frequencies throughout the Brillouin zone indicates dynamical stability.

Visualizing Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided using the DOT language for Graphviz.

Crystal Structures of this compound Polymorphs

Caption: Simplified 2D representations of SrC₂ polymorphs.

Computational Workflow for Stability Analysis

Caption: Workflow for determining the stability of SrC₂ polymorphs.

Pressure-Induced Phase Transition

Theoretical studies have predicted a pressure-induced phase transition in this compound.[1] At approximately 10.4 GPa, the monoclinic C2/c structure is predicted to transform into a trigonal R-3m structure.[1] This high-pressure phase has been shown to be thermodynamically, mechanically, and dynamically stable through computational analysis of its formation energy, elastic stiffness constants, and phonon dispersion.[1] Electronic structure calculations indicate that this high-pressure phase is an insulator.[1]

Conclusion

This technical guide provides a foundational overview of the theoretical studies concerning the stability of this compound polymorphs. The presented data and methodologies offer a starting point for researchers to explore the properties of this material further. The stability of different SrC₂ phases is governed by a delicate balance of structural and electronic factors, which can be effectively investigated using first-principles calculations. The provided computational workflow serves as a roadmap for conducting such theoretical investigations. Future work should focus on obtaining more precise theoretical data for all known polymorphs at ambient conditions to build a more complete picture of the energetic landscape of this compound.

References

A-Technical-Guide-to-the-Computational-Analysis-of-the-Src-Family-Kinase-System

Note: The term "Sr-C system" is not a standard recognized term in the fields of computational biology or drug development. This guide proceeds under the assumption that the intended topic is the Src family of non-receptor tyrosine kinases (SFKs) , a pivotal and extensively studied system in cellular signaling and oncology.

Introduction

The Src family kinases (SFKs) are a group of proto-oncogenic non-receptor tyrosine kinases that serve as crucial regulators of a multitude of cellular processes.[1][2] These processes include cell morphology, motility, proliferation, and survival.[1][2] Aberrant activation and expression of SFKs are implicated in the pathogenesis and progression of a wide array of human diseases, including numerous solid tumors and hematological malignancies.[1][2] This central role in pathology has established the SFKs as highly attractive targets for therapeutic intervention, particularly in oncology.[3]

Computational analysis has become an indispensable tool in the study of SFKs and the development of their inhibitors.[1][2] Techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations provide powerful means to identify novel inhibitors and optimize their activity and pharmacokinetic profiles.[1][2] These computational approaches allow for a detailed examination of the structural dynamics of SFKs, their interaction with inhibitors, and the complex allosteric mechanisms that govern their regulation.[4]

This technical guide provides an in-depth overview of the computational analysis of the Src family kinase system. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental and computational protocols, and visualizations of key pathways and workflows.

Quantitative Data Summary

The development of Src inhibitors is heavily reliant on quantitative measures of their potency and binding affinity. The following tables summarize key quantitative data for well-characterized Src inhibitors, providing a comparative overview for researchers.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Src Kinase Inhibitors

| Inhibitor | IC50 (nM) | Assay Method | Target Cell Line/Enzyme |

| Dasatinib | 0.45 - 0.9 | X-RAY DIFFRACTION | Src Kinase Domain |

| Saracatinib (AZD0530) | 2.7 | Enzyme Assay | Recombinant c-Src |

| Bosutinib (SKI-606) | 1.2 | Enzyme Assay | Recombinant c-Src |

| PP2 | 4 | Enzyme Assay | Recombinant c-Src |

| Sunitinib | 6.3 | Enzyme Assay | Recombinant c-Src |

| Compound 1C | 1,310,000 (cellular) | NanoBRET | Full-length Src-nLuc |

Data compiled from publicly available information and may vary based on specific assay conditions.[5][6]

Table 2: Binding Affinity and Thermodynamic Parameters

| Ligand | Target | Kd (nM) | ΔG (kcal/mol) | Method |

| Dasatinib | c-Src | 0.23 | -13.2 | Isothermal Titration Calorimetry (ITC) |

| Saracatinib | c-Src | 1.8 | -11.9 | Surface Plasmon Resonance (SPR) |

| Bosutinib | c-Src | 0.46 | -12.7 | ITC |

Note: The values presented are representative and can be influenced by experimental conditions.

Signaling Pathways and Regulatory Mechanisms

Src kinases are integral nodes in a complex network of signaling pathways that control fundamental cellular functions.[7][8] Their activity is tightly regulated by a series of conformational changes and phosphorylation events.[9]

Key Regulatory Events:

-

Activation: Activation of SFKs is initiated by various stimuli, including the binding of growth factors to their receptors.[7] This leads to the autophosphorylation of a conserved tyrosine residue (Tyr-419 in c-Src) within the activation loop, resulting in full enzymatic activity.[7][10]

-

Inhibition: The primary mechanism for keeping SFKs in an inactive state involves the phosphorylation of a C-terminal tail tyrosine residue (Tyr-530 in c-Src) by C-terminal Src kinase (Csk).[10][11] This phosphorylated tail then binds to the SH2 domain of the same molecule, creating a compact, inactive "tail-bite" conformation.[11]

-

Downstream Signaling: Once active, Src phosphorylates a cascade of downstream substrates.[7] These include focal adhesion kinase (FAK), STAT3, and paxillin, which in turn modulate critical cellular processes like cell adhesion, migration, and gene expression.[7] Key pathways influenced by Src include the Ras-MAPK and PI3K-Akt pathways.[12]

Visualization of the Src Activation and Downstream Signaling Pathway:

Caption: Simplified Src kinase activation and downstream signaling pathways.

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough analysis of the Src system.

Experimental Protocols

1. In Vitro Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]

-

Objective: To determine the inhibitory effect of a test compound on Src kinase activity.

-

Materials:

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO.[15]

-

Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (for controls) into the wells of a 384-well plate.[13]

-

Kinase Reaction Setup: Add 2 µL of a solution containing Src kinase and the peptide substrate to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.[13]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[12]

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.[12] The light output is directly proportional to the kinase activity.[13]

-

2. Cell-Based Src Kinase Activity Assay (In-Cell Western)

This protocol quantifies Src activity within a cellular context by measuring the phosphorylation of Src at its activation site (Y419).[7]

-

Objective: To assess the impact of inhibitors on Src autophosphorylation in intact cells.

-

Materials:

-

Cell line of interest (e.g., A549, MCF7)[16] seeded in a 96-well plate.

-

Src inhibitor dilutions.

-

Fixation Solution (3.7% formaldehyde (B43269) in PBS).[7]

-

Permeabilization Buffer (0.1% Triton X-100 in PBS).[7]

-

Blocking Buffer (e.g., Odyssey Blocking Buffer).

-

Primary Antibodies: anti-phospho-Src (pY419) and anti-total Src.[7]

-

Fluorescently labeled secondary antibodies.[7]

-

Fluorescence plate reader.[7]

-

-

Procedure:

-

Cell Treatment: Treat cells with various concentrations of the Src inhibitor for a defined period (e.g., 2-4 hours).[7]

-

Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.[7]

-

Blocking: Block non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against phospho-Src and total Src overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[7]

-

Image Acquisition: Scan the plate using a fluorescence plate reader at the appropriate wavelengths.[7]

-

Data Analysis: Quantify the fluorescence intensity for both phospho-Src and total Src signals. Normalize the phospho-Src signal to the total Src signal to account for variations in cell number.[7]

-

Computational Protocols

1. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the conformational dynamics of Src kinase and its interactions with inhibitors at an atomic level.[9][10][17]

-

Objective: To investigate the stability of a Src-inhibitor complex and characterize its dynamic behavior.

-

Software: GROMACS, AMBER, NAMD.

-

Input Files:

-

General Workflow:

-

System Preparation: Prepare the protein-ligand complex by adding hydrogen atoms, assigning atomic charges, and removing unnecessary molecules like water and ions.[18]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

Minimization: Perform energy minimization to relax the system and remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[9]

-

Production Run: Run the main MD simulation for a desired length of time (e.g., 100-500 ns).[9][18]

-

Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.[3]

-

Visualization of a Typical Computational Workflow for Inhibitor Discovery:

Caption: Integrated workflow for virtual screening and lead identification of Src inhibitors.[3]

Conclusion

The computational analysis of the Src family kinase system is a dynamic and rapidly evolving field that is integral to modern drug discovery. By integrating computational methods like molecular dynamics and virtual screening with experimental validation, researchers can gain unprecedented insights into the complex regulatory mechanisms of SFKs. This synergy accelerates the identification and optimization of novel, selective, and potent inhibitors. The protocols and data presented in this guide offer a foundational framework for professionals engaged in this critical area of research, ultimately contributing to the development of new therapies for a range of diseases driven by aberrant Src signaling.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Computational approaches for the identification and optimization of Src family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Src-family Protein Tyrosine Kinases: A promising target for treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Structure of Full-Length Src Kinase and Its Key Phosphorylated States: Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

- 14. Kinase activity assays Src and CK2 [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Physical Properties of Strontium Dicarbide (SrC₂)

Abstract

Strontium dicarbide (SrC₂), also known as strontium acetylide, is an inorganic compound first synthesized in 1894.[1] It is classified as a salt-like carbide, consisting of strontium cations (Sr²⁺) and dicarbide anions (C₂²⁻).[1] This material is notable for its polymorphism, exhibiting distinct crystal structures at different temperatures, which in turn influences its physical properties. This technical guide provides a comprehensive overview of the known physical properties of strontium dicarbide, including its crystallographic, thermal, electronic, and mechanical characteristics. Detailed experimental methodologies for its synthesis and characterization are also presented, targeting researchers in materials science and related fields.

Crystallographic Properties

Strontium dicarbide is a polymorphic compound, meaning it can exist in multiple crystalline forms.[1] To date, three primary polymorphs have been identified, their stability being dependent on temperature: a low-temperature monoclinic phase, a room-temperature tetragonal phase, and a high-temperature cubic phase.[2][3]

-

Low-Temperature Phase (SrC₂ II): Below room temperature, SrC₂ adopts a monoclinic crystal structure belonging to the C2/c space group.[2] This phase is isostructural with the room-temperature modification of thorium dicarbide (ThC₂).[2] The transformation from the room-temperature tetragonal phase to the monoclinic phase begins at ambient temperatures and stabilizes at approximately 80 K, at which point the material exists as a roughly 1:1 mixture of the two phases.[2]

-

Room-Temperature Phase (SrC₂ I): At ambient conditions, strontium dicarbide crystallizes in a tetragonal structure (space group I4/mmm).[2][3] This form is characterized by C₂²⁻ dumbbells aligned along the tetragonal c-axis.[2] It presents as a black, crystalline solid.[1][4]

-

High-Temperature Phase: Upon heating, the tetragonal phase undergoes a first-order phase transition to a cubic structure (space group Fm-3m) at approximately 700 K (427 °C).[2][3] In this phase, the C₂²⁻ dumbbells are disordered.[2] Another source reports this transition occurring at 370 °C.[1]

Data Presentation: Crystallographic and Structural Parameters

The quantitative crystallographic data for the different polymorphs of strontium dicarbide are summarized in the tables below.

Table 1: Crystallographic Data of Strontium Dicarbide Polymorphs

| Property | Monoclinic (Low Temp)[2][5] | Tetragonal (Room Temp)[2][3][4] | Cubic (High Temp)[2][3] |

| Crystal System | Monoclinic | Tetragonal | Cubic |

| Space Group | C2/c | I4/mmm | Fm-3m |

| Lattice Constant a | 7.06 Å | Not explicitly reported | Not explicitly reported |

| Lattice Constant b | 4.43 Å | Not explicitly reported | Not explicitly reported |

| Lattice Constant c | 7.79 Å | Not explicitly reported | Not explicitly reported |

| Lattice Angle α | 90.00° | 90.00° | 90.00° |

| Lattice Angle β | 107.83° | 90.00° | 90.00° |

| Lattice Angle γ | 90.00° | 90.00° | 90.00° |

| Unit Cell Volume | 231.92 ų | Not reported | Not reported |

| Calculated Density | 3.20 g/cm³ | 3.19 g/cm³ | Not reported |

Table 2: Key Bond Lengths and Coordination in Monoclinic SrC₂ [5]

| Parameter | Value |

| Sr-C Bond Distance Range | 2.76 - 2.98 Å |

| C-C Bond Length | 1.25 Å |

| Sr²⁺ Coordination | Bonded to eight C¹⁻ atoms in a distorted hexagonal bipyramid. |

| C¹⁻ Coordination | Bonded to four Sr²⁺ atoms and one C¹⁻ atom. |

Thermodynamic and Thermal Properties

The thermal behavior of strontium dicarbide is defined by its high melting point and the phase transitions between its polymorphs.

Table 3: Thermal Properties of Strontium Dicarbide

| Property | Value |

| Melting Point | ~1800 °C[1] (>1700 °C)[4][6] |

| Tetragonal to Cubic Transition | ~700 K (427 °C)[2][3] or 370 °C[1] |

| Monoclinic to Tetragonal Transition | Occurs between 80 K and room temperature.[2] |

Electronic and Electrical Properties

Computational studies have provided insight into the electronic structure of strontium dicarbide, particularly for the monoclinic phase.

Table 4: Electronic Properties of Strontium Dicarbide

| Property | Value |

| Predicted Band Gap (Monoclinic) | 2.29 eV[5] |

The predicted band gap of 2.29 eV suggests that monoclinic SrC₂ is a semiconductor.[5] Comprehensive experimental data on the electrical resistivity and conductivity of pure strontium dicarbide are not extensively available in the current literature.

Mechanical Properties

Specific quantitative mechanical data, such as hardness and Young's modulus, for pure strontium dicarbide are not well-documented. However, like other metal carbides, it is expected to be an extremely hard and refractory material, resistant to wear and heat.[7]

Experimental Methodologies

Synthesis Protocols

Several methods for the synthesis of polycrystalline strontium dicarbide have been reported.

-

Synthesis from Elements: High-purity polycrystalline SrC₂ can be prepared via the direct reaction of elemental strontium with graphite.[2] The reaction is typically carried out at temperatures around 970 K.[2]

-